molecular formula C14H24N2O2Si B1421162 N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-YL)-pivalamide CAS No. 1142192-43-5

N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-YL)-pivalamide

Cat. No. B1421162
M. Wt: 280.44 g/mol
InChI Key: BOCMURIOZJRFDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the methoxy and trimethylsilyl groups, and the attachment of the pivalamide group. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the pyridine ring. The presence of the nitrogen in the ring introduces some polarity to the molecule, and the different groups attached to the ring would also influence its overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the pyridine ring might undergo reactions at the carbon atoms adjacent to the nitrogen. The trimethylsilyl group could be replaced by other groups in the presence of suitable reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of the molecule, and its melting and boiling points would be influenced by the size and shape of the molecule .

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Field : Agrochemical and Pharmaceutical Industries .
    • Application : Trifluoromethylpyridine (TFMP) and its derivatives, which are structurally similar to the compound you mentioned, are used in the agrochemical and pharmaceutical industries .
    • Methods : The synthesis and applications of TFMP derivatives involve protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
    • Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Organic Intermediate Synthesis

    • Field : Organic Chemistry .
    • Application : N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide, a compound similar to the one you mentioned, is an organic intermediate with borate and sulfonamide groups .
    • Methods : This compound can be synthesized through nucleophilic and amidation reactions . The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
    • Results : The crystal structures obtained by the two methods are consistent . DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties of the compound .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment .

Future Directions

Future research on this compound could involve studying its reactivity in more detail, investigating its potential uses, and developing safer and more efficient methods for its synthesis .

properties

IUPAC Name

N-(2-methoxy-4-trimethylsilylpyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2Si/c1-14(2,3)13(17)16-11-10(19(5,6)7)8-9-15-12(11)18-4/h8-9H,1-7H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCMURIOZJRFDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CN=C1OC)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401150939
Record name Propanamide, N-[2-methoxy-4-(trimethylsilyl)-3-pyridinyl]-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401150939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-YL)-pivalamide

CAS RN

1142192-43-5
Record name Propanamide, N-[2-methoxy-4-(trimethylsilyl)-3-pyridinyl]-2,2-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142192-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N-[2-methoxy-4-(trimethylsilyl)-3-pyridinyl]-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401150939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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